molecular formula C20H23N3O2 B2930496 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941951-82-2

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2930496
CAS No.: 941951-82-2
M. Wt: 337.423
InChI Key: ABPKTJVQLKJAGL-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative featuring a 2-ethylphenyl group linked via a urea bridge to a substituted indole moiety. The indole nitrogen is further functionalized with a 2-methoxyethyl group, enhancing solubility and modulating electronic properties.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-15-8-4-6-10-17(15)21-20(24)22-18-14-23(12-13-25-2)19-11-7-5-9-16(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKTJVQLKJAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • Aryl Group : 2-Ethylphenyl (electron-donating ethyl substituent at the ortho position).
  • Indole Core : Substituted at the 3-position with a urea linkage and at the 1-position with a 2-methoxyethyl group.
  • Urea Bridge : Provides hydrogen-bonding capacity, critical for molecular interactions.

Comparison with Structural Analogs

The compound is compared with three closely related derivatives (Table 1), focusing on substituent effects and biological relevance.

Table 1: Structural and Functional Comparison of Urea/Thiourea Derivatives

Compound Name Aryl Substituent Indole Substituent Linkage Key Properties/Activities Reference
1-(2-Ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea 2-Ethylphenyl 1-(2-Methoxyethyl) Urea Enhanced solubility; untested bioactivity
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea 2-Methoxyphenyl 1H-Indol-3-yl Urea No reported activity; similar solubility
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea 2-Methylphenyl 1H-Indol-3-yl Urea Lipophilic; untested bioactivity
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl 1H-Indol-3-yl Thiourea Anti-HIV-1 (EC50: 5.45 µg/mL)

Substituent Effects on Physicochemical Properties

  • Aryl Group Variations :

    • 2-Ethylphenyl (Target Compound) : The ethyl group increases lipophilicity compared to methoxy or methyl substituents but lacks the resonance effects of methoxy .
    • 2-Methoxyphenyl (Analog) : Methoxy enhances solubility via polar interactions but may reduce membrane permeability .
    • 4-Fluorophenyl (Thiourea Analog) : Fluorine’s electronegativity improves binding affinity in biological targets, as seen in anti-HIV activity .
  • Indole Modifications :

    • The 2-methoxyethyl group on the indole nitrogen in the target compound likely improves water solubility compared to unsubstituted indoles (e.g., analogs in Table 1) .
  • Urea vs. Urea derivatives may offer better metabolic stability.

Biological Activity

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, often referred to as H-151, is a synthetic compound notable for its unique structural characteristics, which include an ethylphenyl group, an indole moiety, and a urea functional group. This compound is primarily recognized for its role as an inhibitor of the stimulator of interferon genes (STING), a critical component in immune response signaling pathways.

Chemical Structure

The molecular formula of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is C19H24N2OC_{19}H_{24}N_{2}O, with a molecular weight of approximately 308.41 g/mol. Its structure is illustrated below:

Component Description
Ethylphenyl GroupContributes to lipophilicity and biological activity
Indole MoietyCommonly associated with various pharmacological properties
Urea Functional GroupImplicated in diverse biological activities

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea functions primarily as a STING inhibitor . By covalently binding to the cysteine residue Cys91 of STING, it effectively prevents STING activation, thus modulating immune responses. This inhibition has been shown to reduce systemic cytokine responses in various experimental models, indicating its potential therapeutic applications in conditions related to overactive immune responses, such as autoimmune diseases and certain cancers .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Immune Modulation : The primary application of H-151 lies in research related to immune modulation. It serves as a valuable tool in studies investigating STING pathways and their role in various diseases.
  • Anti-Cancer Properties : Preliminary studies suggest that the compound may have anti-cancer effects by modulating immune responses that can inhibit tumor growth.
  • Anti-inflammatory Effects : Due to its role in inhibiting STING, which is involved in inflammatory signaling pathways, H-151 may exhibit anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea:

  • In Vivo Studies : Experimental models have demonstrated that administration of H-151 significantly reduces cytokine levels associated with inflammatory responses. This suggests its potential utility in treating diseases characterized by excessive inflammation.
  • Covalent Binding Studies : Research has shown that the compound's ability to bind covalently to STING is crucial for its inhibitory effects. This mechanism distinguishes it from other compounds that may not exhibit this targeted action .
  • Therapeutic Applications : Given its unique mechanism, H-151 is being investigated for potential applications in drug discovery aimed at developing new therapies for conditions involving immune dysregulation.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique biological profile of H-151:

Compound Name Structure Features Biological Activity
1-(4-chlorophenyl)-3-(1H-indol-3-yl)ureaChlorophenyl and indole groupsPotential anti-inflammatory properties
N-[4-Ethylphenyl]-N'-[2-(5-bromoindol-3-yl)ethyl]ureaContains indole and ureaInvestigated for cancer therapy applications
1-(4-fluorophenyl)-3-(indol-3-yl)ureaFluorophenyl groupAnticancer activity studied

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